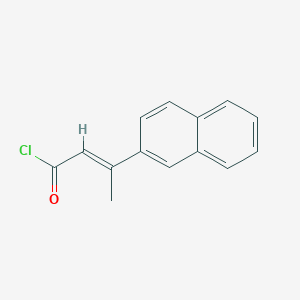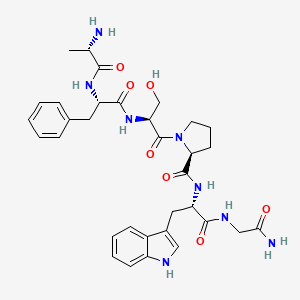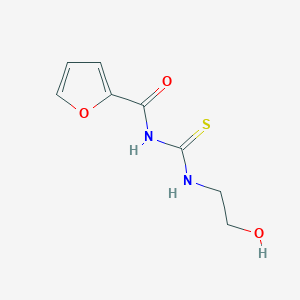
2,2',2''-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three 7-bromo-9,9-dipropyl-9H-fluorene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) typically involves a multi-step process. One common method includes the bromination of 9,9-dipropyl-9H-fluorene followed by a coupling reaction with benzene-1,3,5-triyl trihalide. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The fluorene moieties can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) involves its interaction with molecular targets through its electronic and steric properties. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces, influencing its behavior in various applications. The pathways involved often include electron transfer processes and conformational changes that affect its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2,2’,2’'-(Benzene-1,3,5-triyl)triacetonitrile: Similar in structure but with acetonitrile groups instead of fluorene moieties.
Benzene-1,3,5-triyl triformate: Contains formate groups instead of brominated fluorene groups.
Uniqueness
2,2’,2’'-(Benzene-1,3,5-triyl)tris(7-bromo-9,9-dipropyl-9H-fluorene) is unique due to its combination of brominated fluorene groups and a central benzene core, providing distinct electronic properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
Propiedades
Número CAS |
500224-48-6 |
|---|---|
Fórmula molecular |
C63H63Br3 |
Peso molecular |
1059.9 g/mol |
Nombre IUPAC |
2-[3,5-bis(7-bromo-9,9-dipropylfluoren-2-yl)phenyl]-7-bromo-9,9-dipropylfluorene |
InChI |
InChI=1S/C63H63Br3/c1-7-25-61(26-8-2)55-34-40(13-19-49(55)52-22-16-46(64)37-58(52)61)43-31-44(41-14-20-50-53-23-17-47(65)38-59(53)62(27-9-3,28-10-4)56(50)35-41)33-45(32-43)42-15-21-51-54-24-18-48(66)39-60(54)63(29-11-5,30-12-6)57(51)36-42/h13-24,31-39H,7-12,25-30H2,1-6H3 |
Clave InChI |
QAWREBVAAYUYPO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C2=C(C=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C6=C(C5(CCC)CCC)C=C(C=C6)Br)C7=CC8=C(C=C7)C9=C(C8(CCC)CCC)C=C(C=C9)Br)C2=C1C=C(C=C2)Br)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl]phenyl}propanamide](/img/structure/B14242033.png)
![(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol](/img/structure/B14242035.png)

![N-[4-(4-aminobenzoyl)phenyl]octadeca-9,12-dienamide](/img/structure/B14242051.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14242075.png)
![2-[4-(1-Methylbenzimidazol-2-yl)-1,4-dihydroquinolin-3-yl]quinoline](/img/structure/B14242078.png)



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

